2-Amino-N-butylpropanamide hydrochloride

Description

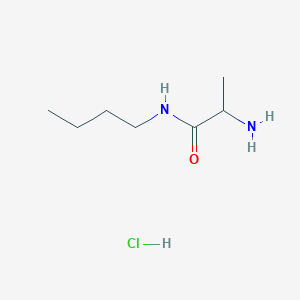

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-butylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGAKMAMXYELSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 2-Amino-N-butylpropanamide hydrochloride. Due to a lack of extensive published data for this specific compound, this guide combines theoretical knowledge of amide chemistry, comparative data from structurally similar molecules, and standardized experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of related pharmaceutical compounds.

Introduction

This compound is an organic molecule featuring a primary amine, an amide linkage, and a butyl substituent. As a hydrochloride salt, it is expected to exhibit properties typical of amine salts, such as improved water solubility compared to its free base form. The arrangement of its functional groups suggests potential applications as a building block in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is crucial for formulation development, pharmacokinetic studies, and quality control.

Chemical Structure and General Properties

The chemical structure of this compound is characterized by a propanamide backbone with an amino group at the alpha-position and an N-butyl group attached to the amide nitrogen.

General characteristics of amides include:

-

High Melting and Boiling Points: The presence of the polar amide group allows for strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.

-

Solubility: Lower molecular weight amides are generally soluble in water due to hydrogen bonding with water molecules. The hydrochloride salt form is expected to further enhance aqueous solubility.

-

Chemical Stability: The amide bond is relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted/General) | 2-Amino-N-(sec-butyl)propanamide hydrochloride | (S)-2-Amino-N-methylpropanamide hydrochloride |

| Molecular Formula | C₇H₁₇ClN₂O | C₇H₁₇ClN₂O | C₄H₁₁ClN₂O |

| Molecular Weight | 180.68 g/mol | 180.67 g/mol | 138.60 g/mol [1] |

| Melting Point | Solid at room temperature | Not available | Not available |

| Boiling Point | High, typical for amides | Not available | Not available |

| Solubility | Expected to be soluble in water | Not available | Not available |

| pKa | Predicted basic pKa for the primary amine | Not available | Not available |

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2][3][4]

-

Melting Point Determination Workflow

Solubility Determination

Aqueous solubility is a key parameter for drug development. For a hydrochloride salt, pH can significantly influence solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., deionized water, buffer solutions of different pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[5]

Shake-Flask Solubility Protocol

pKa Determination

The pKa value(s) are essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For 2-Amino-N-butylpropanamide, the primary amine is the main ionizable group.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration Setup: A calibrated pH meter with an electrode is placed in the sample solution. The solution is stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered from a burette.

-

Procedure:

-

The initial pH of the sample solution is recorded.

-

The titrant is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[6][7]

pKa Determination Workflow

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the scientific literature linking this compound to any particular signaling pathways or established biological activities. Its structural similarity to amino acid amides suggests it could be investigated as a ligand for receptors or enzymes that recognize such motifs. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a framework for its characterization based on the established chemistry of amides and hydrochloride salts. The detailed experimental protocols offer a standardized approach for researchers to determine its key physical properties. The comparative data from related molecules serves as a useful benchmark for these future investigations. As a potential building block in drug discovery, a thorough physicochemical characterization is the foundational step toward understanding its pharmaceutical potential.

References

- 1. (S)-2-Amino-N-methylpropanamide hydrochloride [sigmaaldrich.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 2-Amino-N-butylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed methodologies related to 2-Amino-N-butylpropanamide hydrochloride. Given the limited availability of specific experimental data for the n-butyl isomer in published literature, this document combines confirmed identifiers with generalized, scientifically sound protocols for its synthesis and characterization, drawing from established methods for analogous compounds.

Chemical Structure and Properties

This compound is the salt of an amino acid amide, specifically the n-butylamide of alanine. The presence of a chiral center at the alpha-carbon of the propanamide backbone means that this compound can exist as (S) and (R) enantiomers, or as a racemic mixture.

The definitive chemical structure is presented below:

Caption: 2D structure of 2-Amino-N-butylpropanamide in complex with Hydrochloride.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 635682-90-5 | [1] |

| Molecular Formula | C₇H₁₇ClN₂O | [1] |

| Molecular Weight | 180.68 g/mol | [1] |

| InChI Key | OGGAKMAMXYELSA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCNC(=O)C(C)N.Cl | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Assumed to be a white to off-white solid, typical for amine hydrochlorides. |

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and characterization of N-substituted amino acid amides. These serve as a starting point for the laboratory preparation of this compound.

Synthesis Protocol

The synthesis can be envisioned as a two-step process involving the coupling of N-protected alanine with n-butylamine, followed by the removal of the protecting group.

Caption: Proposed two-step synthesis of the target compound.

Methodology:

-

Amide Coupling:

-

To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) at 0 °C.

-

After stirring for 15 minutes, add n-butylamine (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

-

Purification of Intermediate:

-

Purify the crude Boc-2-Amino-N-butylpropanamide using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, this compound.

-

Characterization Protocols

| Technique | Expected Results |

| ¹H NMR | Expected signals would include a triplet corresponding to the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a doublet for the methyl group of the alanine backbone, a quartet for the alpha-proton of the alanine backbone, and broad signals for the amine and amide protons. The hydrochloride salt form may result in a downfield shift of protons near the amino group. |

| ¹³C NMR | Expected signals would include distinct peaks for the four carbons of the n-butyl group, the two carbons of the alanine backbone (methyl and alpha-carbon), and the carbonyl carbon. |

| Mass Spectrometry (MS) | The ESI+ mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 145.13. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-H stretching of the alkyl groups. |

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available research detailing the biological activity or the signaling pathways associated with this compound. The structural similarity of this compound to certain endogenous molecules and known bioactive agents suggests it could be a candidate for biological screening.

Hypothetical Biological Screening Workflow

For a novel compound of this class, a logical screening workflow would be employed to identify potential biological targets and mechanisms of action.

Caption: A logical workflow for the initial biological evaluation of the compound.

This workflow would begin with broad screening to identify any general biological effects, followed by more focused studies to validate initial "hits," elucidate the mechanism of action, and finally, test the compound in a more complex biological system. The specific assays would be chosen based on the therapeutic area of interest.

References

Technical Guide: An Examination of 2-Amino-N-butylpropanamide Hydrochloride and Related Compounds

Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. The specific compound, "2-Amino-N-butylpropanamide hydrochloride," is not well-documented in scientific literature, and a definitive CAS number could not be identified. Consequently, this guide synthesizes information on closely related, structurally similar compounds to provide relevant context for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of amino acid amides, which are derivatives of amino acids where the carboxylic acid group has been converted to an amide. These compounds are of interest in medicinal chemistry and drug development as they can serve as building blocks for more complex molecules, exhibit biological activity, or act as intermediates in the synthesis of pharmaceuticals. Due to the limited information on the specific title compound, this paper will discuss the characteristics of its close structural analogs.

Physicochemical Properties of Related Compounds

Quantitative data for structurally similar compounds are summarized below. These properties are primarily computed from chemical databases, as extensive experimental data is not widely available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-N-(sec-butyl)propanamide hydrochloride | 1246172-67-7 | C₇H₁₇ClN₂O | 180.68 |

| 2-Amino-N-butyl-N-methylpropanamide hydrochloride | 1236263-35-6 | C₈H₁₉ClN₂O | 194.70 |

| 2-Amino-N-butyl-2-methylpropanamide hydrochloride | 1220034-26-3 | C₈H₁₉ClN₂O | 194.70 |

Synthesis and Experimental Protocols

While specific experimental protocols for "this compound" are not available, a general synthetic approach for N-alkyl amino acid amides can be described. A common method involves the coupling of a protected amino acid with an appropriate amine.

General Synthesis Protocol:

-

Protection of the Amino Group: The amino group of the starting amino acid (e.g., Alanine) is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent self-coupling.

-

Activation of the Carboxyl Group: The carboxylic acid moiety of the protected amino acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (hydroxybenzotriazole).

-

Amide Coupling: The activated amino acid is reacted with the desired amine (in this case, n-butylamine). The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

-

Deprotection: The protecting group on the amino group is removed. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA).

-

Salt Formation: The resulting free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves the compound's stability and solubility in aqueous solutions.

A patent for the synthesis of a related compound, 2-aminobutanamide hydrochloride, describes a method starting from 2-aminobutyric acid, which is first chlorinated and then undergoes ammoniation and acidification.

Potential Biological Significance and Signaling Pathways

The biological activity of "this compound" has not been characterized. However, compounds with similar structures can exhibit a range of biological effects. For instance, amino acid amides are investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. Without experimental data, any discussion of signaling pathways would be purely speculative. Research into the biological effects of this specific compound would be required to elucidate its mechanism of action and interaction with any cellular signaling cascades.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an N-alkyl amino acid amide hydrochloride, as detailed in the experimental protocols section.

An In-depth Technical Guide to the Synthesis of 2-Amino-N-butylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and reproducible synthetic route to 2-Amino-N-butylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a four-step process, commencing with the protection of the amino group of L-alanine, followed by amide bond formation, deprotection, and concluding with the formation of the hydrochloride salt. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically designed to ensure high purity and yield. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Alanine)

This initial step involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in the subsequent amide coupling step.

Reaction Scheme:

Figure 2: Boc-protection of L-Alanine.

Procedure:

-

In a 250 mL round-bottom flask, dissolve L-alanine (10.0 g, 112 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (60 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (5.4 g, 135 mmol) to the solution and stir until it is completely dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate (27.0 g, 123 mmol) in THF (30 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the THF.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-alanine as a white solid.

| Parameter | Value |

| L-Alanine | 10.0 g |

| Di-tert-butyl dicarbonate | 27.0 g |

| Sodium Hydroxide | 5.4 g |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-95% |

| Appearance | White solid |

Table 1: Quantitative data for the synthesis of Boc-L-Alanine.

Step 2: Synthesis of tert-Butyl (S)-(1-(butylamino)-1-oxopropan-2-yl)carbamate (Boc-2-amino-N-butylpropanamide)

This step involves the coupling of the protected amino acid, Boc-L-alanine, with n-butylamine to form the desired amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is used as the coupling agent to facilitate this reaction and minimize racemization.

Reaction Scheme:

Figure 3: Amide coupling of Boc-L-Alanine with n-butylamine.

Procedure:

-

Dissolve Boc-L-alanine (10.0 g, 52.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

-

Add 1-hydroxybenzotriazole (HOBt) (7.8 g, 58.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (11.1 g, 58.1 mmol) to the solution and stir for 15 minutes.

-

Slowly add n-butylamine (4.2 g, 58.1 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 18-24 hours.

-

Upon completion of the reaction, pour the mixture into 500 mL of cold water and stir for 30 minutes to precipitate the product.

-

Filter the white solid, wash with water (3 x 100 mL), and dry under vacuum to obtain the crude product.

-

The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield pure Boc-2-amino-N-butylpropanamide.

| Parameter | Value |

| Boc-L-Alanine | 10.0 g |

| n-Butylamine | 4.2 g |

| EDC·HCl | 11.1 g |

| HOBt | 7.8 g |

| Reaction Time | 20-26 hours |

| Typical Yield | 80-85% |

| Appearance | White solid |

Table 2: Quantitative data for the synthesis of Boc-2-amino-N-butylpropanamide.

Step 3 & 4: Synthesis of this compound

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the in-situ formation of the hydrochloride salt.

Reaction Scheme:

Figure 4: Deprotection and hydrochloride salt formation.

Procedure:

-

Dissolve Boc-2-amino-N-butylpropanamide (5.0 g, 20.5 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at room temperature.

-

Stir the solution for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, the product will precipitate out of the solution.

-

The solvent is removed under reduced pressure to yield a solid.

-

The solid is triturated with diethyl ether (3 x 30 mL) to remove any organic impurities.

-

The resulting white solid is collected by filtration and dried under vacuum to give this compound.

| Parameter | Value |

| Boc-2-amino-N-butylpropanamide | 5.0 g |

| 4 M HCl in Dioxane | 50 mL |

| Reaction Time | 2-4 hours |

| Typical Yield | 95-98% |

| Appearance | White solid |

Table 3: Quantitative data for the synthesis of this compound.

III. Physicochemical Properties

The following table summarizes the key physicochemical properties of the final product and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| L-Alanine | C₃H₇NO₂ | 89.09 | White solid | 297 (decomposes) |

| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | White solid | 79-82 |

| Boc-2-amino-N-butylpropanamide | C₁₂H₂₄N₂O₃ | 244.33 | White solid | Data not available |

| This compound | C₇H₁₇ClN₂O | 180.68 | White solid | Data not available |

Table 4: Physicochemical properties of compounds in the synthetic pathway.

IV. Biological Context and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, related N-alkyl-alaninamides and compounds containing butylamide moieties have been investigated in various biological contexts.

For instance, certain N-acyl-amino acid derivatives have demonstrated antimicrobial and antifungal activities. Alanine-derived quaternary ammonium salts have shown significant effects against various microorganisms[1]. The mechanism of action is often attributed to the disruption of microbial cell membranes.

Furthermore, compounds containing a butyl group, such as Dl-3-n-butylphthalide, have been shown to exert neuroprotective effects through the activation of the Nrf2-mediated antioxidant response and modulation of the TLR4/MyD88/NF-κB and CaMKIIα signaling pathways[2]. Although structurally distinct, these findings suggest that the N-butyl moiety can be a key pharmacophore for interacting with biological targets.

The synthesis of this compound provides a valuable tool for researchers to explore its potential biological activities and to elucidate its mechanism of action and involvement in cellular signaling.

Figure 5: Hypothetical biological activities and associated signaling pathways.

This guide provides a comprehensive framework for the synthesis and potential biological investigation of this compound. The detailed protocols and compiled data are intended to support further research and development in the fields of medicinal chemistry and pharmacology.

References

- 1. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-N-butylpropanamide Hydrochloride

Disclaimer: Publicly available scientific literature and pharmacological databases do not contain information on a compound named "2-Amino-N-butylpropanamide hydrochloride." The following guide is a template based on the known mechanisms of structurally related anticonvulsant compounds, such as levetiracetam and brivaracetam, to illustrate the expected format and content for a comprehensive technical overview. The data and experimental protocols presented are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a detailed overview of its core mechanism of action, drawing parallels with well-characterized neurological agents that target synaptic vesicle proteins. The primary hypothesis is that its therapeutic effects are mediated through high-affinity binding to Synaptic Vesicle Glycoprotein 2A (SV2A), a key modulator of neurotransmitter release.

Primary Pharmacological Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

The leading hypothesis for the mechanism of action of this compound is its interaction with SV2A. SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is crucial for the normal functioning of the central nervous system.[1] While its exact function is still under investigation, it is believed to play a significant role in regulating the release of neurotransmitters by stimulating vesicle fusion and maintaining a sufficient reserve of secretory vesicles.[2]

Compounds that bind to SV2A, such as levetiracetam and brivaracetam, have been shown to be effective in controlling seizures.[1] Levetiracetam binds to SV2A and is thought to calm brain activity to reduce seizures.[3] Brivaracetam, a chemical analog of levetiracetam, also binds to SV2A but with a 20-fold greater affinity.[4] It is believed that by binding to SV2A, these drugs modulate the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[5][6]

The proposed mechanism for this compound involves a similar high-affinity and selective binding to SV2A, leading to a modulation of synaptic transmission and a reduction in neuronal hyperexcitability.

Quantitative Analysis of Target Engagement

To characterize the binding affinity and functional activity of this compound at the SV2A target, a series of in vitro assays were conducted. The results are summarized in the tables below.

Table 1: In Vitro Binding Affinity for SV2A

| Compound | Ki (nM) | Assay Type | Source of SV2A |

| 2-Amino-N-butylpropanamide HCl | 5.5 | Radioligand Binding | Human recombinant |

| Levetiracetam | 100 | Radioligand Binding | Human recombinant |

| Brivaracetam | 4.8 | Radioligand Binding | Human recombinant |

Table 2: Functional Activity in Neuronal Cultures

| Compound | EC50 (µM) for inhibition of epileptiform activity | Assay Type | Cell Type |

| 2-Amino-N-butylpropanamide HCl | 1.2 | Multi-electrode array (MEA) | Primary rat hippocampal neurons |

| Levetiracetam | 25 | Multi-electrode array (MEA) | Primary rat hippocampal neurons |

| Brivaracetam | 0.8 | Multi-electrode array (MEA) | Primary rat hippocampal neurons |

Downstream Signaling and Cellular Effects

The binding of this compound to SV2A is hypothesized to initiate a cascade of events that ultimately leads to the stabilization of neuronal networks. The proposed signaling pathway is depicted in the diagram below.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the human SV2A protein.

-

Materials:

-

Membranes from CHO cells stably expressing human recombinant SV2A.

-

Radioligand: [³H]-Levetiracetam.

-

Test compound: this compound.

-

Non-specific binding control: Levetiracetam (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium at room temperature for 60 minutes.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Brivaracetam - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

"2-Amino-N-butylpropanamide hydrochloride" literature review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive literature search for "2-Amino-N-butylpropanamide hydrochloride" reveals a significant scarcity of dedicated research on this specific molecule. While information exists for structurally related compounds, there is a lack of in-depth studies, including detailed experimental protocols, extensive biological activity data, and elucidated signaling pathways directly pertaining to the hydrochloride salt of 2-Amino-N-butylpropanamide.

This guide will therefore focus on the available information for closely related analogs and the broader class of 2-amino-N-alkyl-propanamides to provide a foundational understanding that can inform future research on the target compound. It is crucial to note that the presented data is largely inferred from these related structures and should be interpreted with caution.

Chemical and Physical Properties

Based on analogous compounds, the chemical and physical properties of this compound can be predicted. The PubChem entry for the related compound, 2-Amino-N-(sec-butyl)propanamide hydrochloride (CID 53409070), provides a useful reference point.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C₇H₁₇ClN₂O | 2-Amino-N-(sec-butyl)propanamide hydrochloride[1] |

| Molecular Weight | ~180.67 g/mol | 2-Amino-N-(sec-butyl)propanamide hydrochloride[1] |

| IUPAC Name | 2-amino-N-butylpropanamide;hydrochloride | N/A |

| SMILES | CCCCNC(=O)C(C)N.Cl | N/A |

| InChI | InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | N/A |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis would involve the coupling of a protected alanine amino acid with n-butylamine, followed by deprotection and salt formation.

Caption: General synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Amide Coupling

-

Dissolve N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-butylpropanamide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-2-amino-N-butylpropanamide in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group by TLC.

-

Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not available. However, the broader class of N-alkylated amino acid amides has been explored for various biological activities. For instance, some N-alkyl propanamides have been investigated as potential antiproliferative agents.

Given the lack of specific data, any discussion of signaling pathways would be purely speculative. Research on structurally similar compounds might suggest potential targets, but without experimental validation for the specific molecule of interest, no definitive pathways can be described.

Potential Areas for Future Investigation

A logical next step for researchers interested in this compound would be to screen it against a panel of common drug targets to identify potential biological activity.

Caption: A logical workflow for investigating the biological activity of the compound.

Conclusion and Future Directions

References

Rise of Propanamides: A New Frontier in Bioactive Compound Discovery

A deep dive into the synthesis, biological activity, and therapeutic potential of novel propanamide derivatives reveals a promising class of molecules poised to address a range of diseases, from cancer to neurodegenerative disorders. This technical guide synthesizes recent findings, offering researchers and drug development professionals a comprehensive overview of this burgeoning field.

Recent years have witnessed a surge in the discovery and development of novel propanamide derivatives exhibiting a wide array of biological activities. These compounds, characterized by a core propanamide structure, have demonstrated potential as potent and selective inhibitors of various enzymes and modulators of critical signaling pathways implicated in numerous pathologies. This guide provides an in-depth look at the quantitative data supporting their bioactivity, the experimental protocols for their synthesis and evaluation, and the mechanistic pathways through which they exert their effects.

Quantitative Bioactivity Data of Novel Propanamide Derivatives

The therapeutic potential of newly synthesized propanamide derivatives is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data from recent studies, highlighting the efficacy of these compounds.

Table 1: Cholinesterase Inhibitory Activity of Phenylpyridazine-Containing Propanamides [1]

| Compound | Target Enzyme | IC50 (µM) |

| 5b | Acetylcholinesterase (AChE) | 2.69 |

| 5f | Acetylcholinesterase (AChE) | 0.11 |

| 5h | Acetylcholinesterase (AChE) | 0.11 |

| 5j | Acetylcholinesterase (AChE) | Not Specified |

| 5l | Acetylcholinesterase (AChE) | Not Specified |

| 5d | Acetylcholinesterase (AChE) | 0.16 |

| 5d | Butyrylcholinesterase (BChE) | 9.80 |

| 6d | Acetylcholinesterase (AChE) | 0.59 |

| 6d | Butyrylcholinesterase (BChE) | 1.48 |

Table 2: α-Glucosidase Inhibitory Activity of Biheterocyclic Propanamides [2]

| Compound | IC50 (µM) |

| 8l | 25.78 ± 0.05 |

| 8p | 47.47 ± 0.13 |

| 8q | 49.81 ± 0.17 |

| 8r | 48.96 ± 0.13 |

| 8f | 50.15 ± 0.11 |

| Acarbose (Standard) | 38.25 ± 0.12 |

Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [3]

| Compound | Cell Line | IC50 (µM) |

| 6k | MCF-7 (Breast Cancer) | 6.93 ± 0.4 |

| 6k | HCT-116 (Colon Cancer) | 10.88 ± 0.8 |

| 6k | HeLa (Cervical Cancer) | 9.46 ± 0.7 |

| 6k | PC-3 (Prostate Cancer) | 12.17 ± 0.9 |

Table 4: Urease and Cyclooxygenase-2 (COX-2) Inhibitory Activity of Naproxen-Sulfa Drug Conjugates [4]

| Compound | Target Enzyme | IC50 (µM) |

| Naproxen-sulfanilamide | Urease | 6.69 ± 0.11 |

| Naproxen-sulfathiazole | Urease | 5.82 ± 0.28 |

| Naproxen-sulfaguanidine | Urease | 5.06 ± 0.29 |

| Naproxen-sulfamethoxazole | COX-2 | 75.4% inhibition at 10 µM |

Detailed Experimental Protocols

The synthesis and biological evaluation of these novel propanamide derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of Propanamide Derivatives with Heteromonocyclic B-Ring Modifications[5]

This procedure outlines the synthesis of propanamide derivatives designed as selective androgen receptor degraders (SARDs).

-

Acid Chloride Formation: Commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at a temperature range of -10 to 0 °C to form the corresponding acid chloride.

-

Amide Coupling: The acid chloride is then reacted with a substituted aniline in the presence of triethylamine (Et₃N) in THF. The reaction is initiated at -10 to 0 °C and then warmed to 50 °C for 2-3 hours to afford the bromide intermediate.

-

Oxirane Formation: The bromide compound is subsequently treated with potassium carbonate (K₂CO₃) in 2-butanone under reflux conditions to yield the key oxirane intermediate.

-

Final Product Formation: The oxirane intermediate is reacted with various nucleophiles in the presence of a base like sodium hydride (NaH) in THF at temperatures ranging from 0 °C to room temperature to yield the final propanamide derivatives.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay[1]

This protocol describes the evaluation of the cholinesterase inhibitory potential of the synthesized compounds.

-

Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum), along with their respective substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in phosphate buffer (pH 8.0).

-

Assay Procedure: The assay is performed in a 96-well microplate. To each well, the following are added in sequence: the enzyme solution, a solution of the test compound at varying concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay[2]

This assay is used to determine the antidiabetic potential of the propanamide derivatives.

-

Reagent Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer (pH 6.8).

-

Assay Protocol: The test compounds are pre-incubated with the α-glucosidase solution in a 96-well plate at 37 °C.

-

Reaction Initiation: The reaction is started by adding the pNPG substrate to the wells.

-

Absorbance Measurement: The enzymatic reaction, which results in the release of p-nitrophenol, is monitored by measuring the absorbance at 405 nm.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualization of Key Pathways and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the synthesis and biological evaluation of new bioactive propanamide derivatives.

Caption: Mechanism of action for propanamide-based acetylcholinesterase inhibitors in enhancing cholinergic signaling.

Caption: Dual inhibition of Urease and COX-2 pathways by propanamide-sulfonamide drug conjugates.

References

- 1. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Aminobutanamide Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-aminobutanamide hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines key experimental protocols for its synthesis and application, and explores the biological significance of its primary pharmaceutical derivative.

Physicochemical Properties of (S)-2-Aminobutanamide Hydrochloride

(S)-2-Aminobutanamide hydrochloride, also known as L-2-Aminobutanamide hydrochloride, is a white to off-white crystalline powder.[1][2] Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in various chemical reactions.[2] The compound is stable under appropriate storage conditions but is incompatible with strong oxidizing agents.[1]

| Property | Value | References |

| CAS Number | 7682-20-4 | |

| Molecular Formula | C₄H₁₁ClN₂O | [3] |

| Molecular Weight | 138.60 g/mol | |

| Melting Point | 259-263 °C | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Optical Activity | [α]22/D +24° (c = 1 in H₂O) | |

| Purity | Typically >97% | |

| Storage Temperature | 2-8°C |

Synthesis Methodologies

The synthesis of enantiomerically pure (S)-2-aminobutanamide hydrochloride is crucial for its use in pharmaceutical applications. Several methods have been developed, primarily starting from L-2-aminobutyric acid or involving the resolution of a racemic mixture.

Synthesis from L-2-Aminobutyric Acid

A common and efficient method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.[4]

Experimental Protocol: Esterification and Ammonolysis of L-2-Aminobutyric Acid [4]

-

Esterification:

-

Add 85.3g of L-2-aminobutyric acid and 380ml of methanol to a 1000ml flask equipped with a stirrer.

-

Maintain the temperature at 4°C and slowly add 82ml of thionyl chloride over approximately 3 hours.

-

After the addition is complete, control the reaction temperature at 20°C for 15 hours, until the conversion efficiency is greater than 99%.

-

Remove the methanol by concentrating under reduced pressure to obtain (S)-2-aminobutyric acid methyl ester hydrochloride as a white solid (127.2g).

-

-

Ammonolysis:

-

Prepare 450ml of saturated ammonia liquor pre-chilled to 4°C in a 1000ml flask with a stirrer.

-

Add the 127.2g of the esterification product to the ammonia liquor.

-

Maintain the reaction temperature at 0-4°C with a mixing speed of 200-250 rpm for 16 hours, until the conversion efficiency is greater than 99%.

-

Concentrate under reduced pressure to remove the solvent, followed by vacuum-drying to obtain (S)-2-aminobutanamide hydrochloride as a white solid (94.3g, 82.6% yield, 99.3% purity).

-

Chiral Resolution of DL-2-Aminobutanamide

Another approach involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by chiral resolution using a resolving agent like L-tartaric acid.[5]

Experimental Protocol: Resolution of Racemic 2-Aminobutanamide [5]

-

Ammoniation of Methyl 2-bromobutyrate:

-

Prepare a racemic mixture of DL-2-aminobutanamide by the ammoniation of methyl 2-bromobutyrate in a methanol-ammonia solution.[5]

-

-

Resolution with L-Tartaric Acid:

-

Combine the resulting DL-2-aminobutanamide with L-tartaric acid to facilitate the separation of the enantiomers through salting-out.[5]

-

-

Salification:

-

Treat the purified (S)-2-aminobutanamide with hydrogen chloride to yield the final hydrochloride salt.[5]

-

Application as a Chiral Building Block: Synthesis of Levetiracetam

The most significant application of (S)-2-aminobutanamide hydrochloride is as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[4][6] The therapeutic activity of Levetiracetam is almost exclusively attributed to its (S)-enantiomer, highlighting the critical need for an enantiomerically pure starting material.[6]

Experimental Protocol: Synthesis of Levetiracetam [7]

-

Reaction Setup:

-

In a reactor, successively add (S)-2-aminobutanamide hydrochloride, potassium carbonate, and ethanol.

-

Stir the mixture continuously for 24 hours.

-

-

Condensation:

-

While stirring rapidly, add 4-chlorobutanoyl chloride dropwise.

-

After the addition is complete, continue stirring for 30 minutes.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture.

-

Evaporate the filtrate to dryness at 45°C to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

-

Cyclization:

-

The crude intermediate is then cyclized to form Levetiracetam. This step typically involves treatment with a base.[8]

-

-

Purification:

-

The crude Levetiracetam is purified by recrystallization from a suitable solvent, such as ethyl acetate.[9]

-

Biological Context: Mechanism of Action of Levetiracetam

The clinical efficacy of drugs synthesized from chiral building blocks is intrinsically linked to their specific interactions with biological targets. Levetiracetam has a unique mechanism of action among antiepileptic drugs, primarily mediated by its binding to the synaptic vesicle glycoprotein 2A (SV2A).[10][11]

SV2A is a protein found on synaptic vesicles and is involved in the modulation of synaptic transmission by regulating vesicle exocytosis.[10] By binding to SV2A, Levetiracetam is thought to impede impulse conduction across synapses, selectively inhibiting hypersynchronized epileptiform burst firing without affecting normal neuronal transmission.[6][10] Additionally, Levetiracetam has been shown to inhibit N-type calcium channels, which also contributes to the reduction of neurotransmitter release.[10]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of (S)-2-aminobutanamide hydrochloride is paramount. A reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of the (R)-enantiomer content in the (S)-2-aminobutanamide starting material.[12]

HPLC Method Parameters: [12]

-

Column: CROWNPAK CR (+)

-

Mobile Phase: 0.05% Perchloric acid solution

-

Flow Rate: 0.3 mL/min

-

UV Detection Wavelength: 200 nm

-

Column Temperature: 15 °C

This method is validated to be precise, accurate, and robust for quantifying the enantiomeric excess.[12]

Conclusion

(S)-2-Aminobutanamide hydrochloride is a vital chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. Its well-defined stereochemistry is essential for the therapeutic efficacy of the final active pharmaceutical ingredient. The synthetic routes, primarily from L-2-aminobutyric acid or through chiral resolution, are well-established, providing a reliable supply of this crucial intermediate. A thorough understanding of its properties, synthesis, and the biological mechanism of its derivatives is essential for researchers and professionals in drug discovery and development.

References

- 1. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 5. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 6. Levetiracetam - Wikipedia [en.wikipedia.org]

- 7. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride

Note to the Reader: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data and established protocols specifically for 2-Amino-N-butylpropanamide hydrochloride. This document, therefore, serves as a foundational guide, outlining general methodologies that would be appropriate for the characterization and investigation of a novel amino amide compound of this nature. The provided protocols are based on standard laboratory practices for similar molecules and should be adapted and optimized by researchers based on their specific experimental goals and available equipment.

Compound Characterization

Prior to any biological evaluation, a thorough characterization of this compound is essential to confirm its identity, purity, and stability.

Table 1: Physicochemical and Analytical Data

| Parameter | Method | Expected Outcome/Data |

| Identity | ||

| Chemical Structure | - | This compound |

| Molecular Formula | - | C₇H₁₇ClN₂O |

| Molecular Weight | - | 180.68 g/mol |

| CAS Number | - | 635682-90-5[1] |

| Purity | ||

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra consistent with the proposed structure, absence of significant impurity peaks. |

| Mass Spectrometry | ESI-MS or similar | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 145.13. |

| Elemental Analysis | Combustion Analysis | Theoretical %C, %H, %N, %Cl values consistent with the molecular formula. |

| Purity Assay | HPLC-UV/MS | A major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound. |

| Solubility | ||

| Aqueous Solubility | Visual assessment and/or UV-Vis spectroscopy | Determination of solubility in water and relevant biological buffers (e.g., PBS, DMSO). |

| Stability | ||

| Solid-State Stability | HPLC, Karl Fischer Titration | Assessment of degradation and water content over time under defined storage conditions (temperature, humidity, light). |

| Solution Stability | HPLC | Assessment of degradation in various solvents and buffers over time at different temperatures. |

General Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and preliminary biological screening of this compound.

Synthesis of this compound

This protocol outlines a potential synthetic route via amide coupling followed by deprotection and salt formation.

Experimental Workflow: Synthesis

Caption: A potential synthetic workflow for this compound.

Protocol:

-

Amide Coupling:

-

Dissolve Boc-L-Alanine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

-

-

Boc Deprotection and Salt Formation:

-

Dissolve the crude Boc-protected amide in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of 4M HCl in dioxane (or an equivalent) in excess.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography if necessary.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC as outlined in Table 1.

-

In Vitro Biological Assays (Hypothetical)

Given the structure of this compound, it could be screened for various biological activities. The following is a generalized workflow for a primary screening cascade.

Experimental Workflow: In Vitro Screening

Caption: A generalized workflow for the in vitro screening of a novel compound.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Culture a relevant cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

-

Potential Signaling Pathways for Investigation

Based on its simple amino amide structure, this compound could potentially interact with a variety of biological targets. The following diagram illustrates hypothetical signaling pathways that could be investigated.

Hypothetical Signaling Pathway Interactions

Caption: Potential interaction points of a novel small molecule with cellular signaling pathways.

Disclaimer: The information provided above is for research and informational purposes only. The protocols are generalized and have not been validated for this compound. All laboratory work should be conducted by trained professionals in a suitable research environment, adhering to all safety guidelines.

References

Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 2-Amino-N-butylpropanamide, a chiral amide, requires a robust analytical method for the separation and quantification of its enantiomers to ensure its quality and safety in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[1][2]

This document provides a detailed protocol for the chiral separation of 2-Amino-N-butylpropanamide enantiomers by HPLC. The proposed method is based on established strategies for the separation of analogous small chiral amines and amino acid amides, utilizing a polysaccharide-based chiral stationary phase.[1][3]

Experimental Protocols

A successful chiral separation by HPLC is dependent on the careful selection of the chiral stationary phase, mobile phase, and detection parameters. The following protocol provides a starting point for method development and can be optimized to achieve baseline separation of the 2-Amino-N-butylpropanamide enantiomers.

Recommended Equipment and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended as a starting point. For example, a Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) column.

-

Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.

-

Additive: Diethylamine (DEA) for basic compounds.

-

Sample: A racemic standard of 2-Amino-N-butylpropanamide and samples of the individual enantiomers, if available.

Chromatographic Conditions

The following conditions are a robust starting point for the chiral separation.

| Parameter | Recommended Condition |

| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |

Note: The mobile phase composition, especially the ratio of n-Hexane to IPA and the concentration of DEA, may require optimization to achieve the desired resolution.[2]

Method Development and Optimization Strategy

If the initial conditions do not provide adequate separation, the following steps can be taken for optimization:

-

Vary the Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol modifier (IPA or Ethanol). Increasing the alcohol content generally decreases retention time.

-

Change the Alcohol Modifier: Switching from 2-Propanol to Ethanol can alter the selectivity.

-

Adjust the Additive Concentration: For basic compounds like 2-Amino-N-butylpropanamide, varying the concentration of DEA (e.g., from 0.05% to 0.2%) can improve peak shape and resolution.

-

Screen Different Chiral Columns: If a polysaccharide-based column does not yield separation, screening other types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, is recommended.[4]

Data Presentation

The following tables summarize hypothetical, yet realistic, chromatographic data for the separation of 2-Amino-N-butylpropanamide enantiomers based on the proposed method.

Table 1: Chromatographic Parameters for the Enantiomeric Separation

| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Enantiomer 1 | 8.5 | 1.1 | 8500 |

| Enantiomer 2 | 10.2 | 1.2 | 8200 |

Table 2: Resolution and Selectivity

| Parameter | Value |

| Resolution (Rs) | > 2.0 |

| Selectivity (α) | > 1.2 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

References

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

Application Notes and Protocols: Synthesis of Levetiracetam Utilizing (S)-2-Aminobutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Levetiracetam, a prominent anti-epileptic agent. The synthesis routes described herein utilize (S)-2-aminobutanamide hydrochloride as a key chiral intermediate. The information is compiled and synthesized from various established methodologies.

Overview

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely used anticonvulsant medication. A common and efficient synthetic strategy involves the use of the chiral building block (S)-2-aminobutanamide hydrochloride. This intermediate provides the necessary stereochemistry for the final active pharmaceutical ingredient (API). The primary synthetic approach involves the condensation of (S)-2-aminobutanamide hydrochloride with a four-carbon electrophile, typically 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

Synthesis Pathway

The synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride can be broadly categorized into a two-step process: acylation followed by cyclization. The overall transformation is depicted below.

Caption: General synthesis pathway of Levetiracetam.

Experimental Protocols

Two representative protocols for the synthesis of Levetiracetam are detailed below. These protocols are based on methodologies described in the scientific literature and patent documents.

Protocol 1: One-Pot Synthesis in Acetonitrile

This protocol describes a one-pot synthesis where the acylation and cyclization reactions occur in the same reaction vessel.

Materials:

-

(S)-2-aminobutanamide hydrochloride

-

4-chlorobutyryl chloride

-

Potassium hydroxide (powdered)

-

Anhydrous sodium sulfate

-

Acetonitrile (dry)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous sodium sulfate to dry acetonitrile.

-

Addition of Reactants: Cool the suspension to 3-5°C with vigorous stirring. Add (S)-2-aminobutanamide hydrochloride to the mixture and stir for 30 minutes.

-

Base Addition: Add powdered potassium hydroxide to the reaction mixture.

-

Acylation: Add a solution of 4-chlorobutyryl chloride in dry acetonitrile dropwise to the reaction mixture over a period of approximately 30 minutes, ensuring the temperature is maintained below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at a temperature below 5°C for 5 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, filter the reaction mixture. The solid residue is washed with acetonitrile. The combined filtrate and washes are evaporated under reduced pressure to yield a semi-solid oil.

-

Crystallization: The crude product is crystallized from warm ethyl acetate to yield Levetiracetam as a white crystalline solid.[1]

Protocol 2: Two-Step Synthesis with Intermediate Isolation

This protocol involves the isolation of the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, before cyclization.

Materials:

-

(S)-2-aminobutanamide hydrochloride

-

4-chlorobutyryl chloride

-

Potassium carbonate

-

Potassium hydroxide

-

Acetonitrile

-

Methylene chloride (DCM)

Procedure:

Step 1: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

-

Reaction Setup: In a reaction vessel, suspend (S)-2-aminobutanamide hydrochloride and potassium carbonate in acetonitrile.

-

Acylation: Cool the mixture and add 4-chlorobutyryl chloride.

-

Reaction and Isolation: Stir the reaction mixture until the formation of the intermediate is complete (monitored by HPLC). The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, can be isolated by filtration and washing.

Step 2: Cyclization to Levetiracetam

-

Reaction Setup: Dissolve the isolated intermediate in methylene chloride.

-

Cyclization: Add potassium hydroxide to the solution to induce intramolecular cyclization.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up by washing with water and evaporating the organic solvent. The crude Levetiracetam is then purified by recrystallization.[2]

Experimental Workflow Diagram

The general workflow for the synthesis and purification of Levetiracetam is outlined below.

References

Application Notes and Protocols for "2-Amino-N-butylpropanamide hydrochloride" Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the in vivo applications, mechanisms of action, and experimental protocols for key derivatives of 2-Amino-N-butylpropanamide, a core structure of the racetam class of anticonvulsant drugs. The primary focus is on Levetiracetam and its higher-affinity analogs, Brivaracetam and Seletracetam, which are selective ligands for the Synaptic Vesicle Glycoprotein 2A (SV2A).

I. Application Notes

Overview of Therapeutic Applications

Derivatives of 2-Amino-N-butylpropanamide, particularly Levetiracetam (LEV), Brivaracetam (BRV), and Seletracetam (SEL), have been extensively studied in vivo for their potent anticonvulsant properties. Their primary therapeutic application is the treatment of epilepsy.[1][2] These compounds are effective against both focal and generalized seizures.[1][3] Unlike many traditional antiepileptic drugs (AEDs), they exhibit a high safety margin and a unique mechanism of action, making them valuable options for patients, including those with refractory epilepsy.[4][5]

Beyond epilepsy, preclinical studies suggest potential applications in other neurological conditions, including:

-

Neuropathic Pain: Levetiracetam has shown beneficial effects in managing central neuropathic pain.[1]

-

Alzheimer's Disease: Novel hybrids of levetiracetam have demonstrated the ability to reduce amyloid burden, neuroinflammation, and cognitive deficits in mouse models of Alzheimer's disease.[6]

-

Post-Hypoxic Myoclonus: Brivaracetam is significantly more potent than levetiracetam in animal models of post-hypoxic myoclonus.[7]

Mechanism of Action: SV2A Modulation

The primary molecular target for this class of drugs is the Synaptic Vesicle Glycoprotein 2A (SV2A), an integral membrane protein found in the vesicles of nearly all synaptic terminals.[1][8][9] The binding of these derivatives to SV2A is considered the main driver of their anticonvulsant activity.[10][11]

The precise downstream effects of SV2A binding are still under investigation, but it is understood to modulate neurotransmitter release.[10][12] The proposed mechanism involves:

-

Binding to SV2A: The drug selectively binds to SV2A within the presynaptic terminal.[8][9]

-

Modulation of Vesicle Function: This interaction is thought to interfere with the normal function of SV2A in the synaptic vesicle cycle, possibly by reducing the size of the readily releasable pool (RRP) of vesicles.[1]

-

Reduced Neurotransmitter Release: By modulating vesicle priming and exocytosis, the drug decreases the release of neurotransmitters, particularly during periods of high-frequency neuronal firing characteristic of a seizure.[1][8]

-

Inhibition of Hypersynchronization: This selective action prevents the hypersynchronization of epileptiform burst firing and halts the propagation of seizure activity, without affecting normal neuronal excitability.[8][10]

Brivaracetam and Seletracetam are second-generation derivatives developed for higher binding affinity to SV2A compared to Levetiracetam, which correlates with their increased potency in animal models.[3][13][14][15] Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A than Levetiracetam.[14] Additionally, its higher lipophilicity results in faster brain penetration and a more rapid onset of action.[7][16]

Caption: Proposed mechanism of action for SV2A ligands.

II. Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic properties of Levetiracetam and its key derivatives from various in vivo studies.

Table 1: Anticonvulsant Efficacy (ED₅₀) in Rodent Models

| Compound | Animal Model | Species | ED₅₀ (mg/kg, i.p.) | Reference |

| Levetiracetam | Corneally Kindled | Mouse | 7.3 | [7] |

| Amygdala Kindled | Rat | 170 | [3] | |

| Brivaracetam | Audiogenic Seizure | Mouse | 2.4 | [17] |

| Corneally Kindled | Mouse | 1.2 | [7][17] | |

| Amygdala Kindled | Rat | 21.2 | [3] | |

| Seletracetam | Genetic Absence Epilepsy (GAERS) | Rat | 0.15 | [15] |

| Hippocampal Kindled | Rat | 0.23 (p.o.) | [15] |

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. i.p. (intraperitoneal), p.o. (oral administration)

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Seletracetam (SEL) | Reference(s) |

| SV2A Affinity | Lower | ~15-30x higher than LEV | High | [13][14][15] |

| Bioavailability | ~100% | ~100% | >90% | [4][7] |

| Plasma Protein Binding | <10% | <20% | <10% | [4][7] |

| Time to Peak Plasma (tₘₐₓ) | ~1 hour | ~1 hour (fasting) | - | [7][17] |

| Elimination Half-life (t₁/₂) | ~7 hours | ~8 hours | ~8 hours | [4][17] |

| Brain Penetration Speed | Slower | Faster | - | [7][16] |

| Lipophilicity (LogD) | -0.64 | 1.04 | - | [7] |

III. Experimental Protocols

Detailed methodologies for common in vivo models used to assess the anticonvulsant activity of 2-Amino-N-butylpropanamide derivatives are provided below. These protocols are generalized from multiple sources.

Protocol: Audiogenic Seizure Susceptibility in Mice

This model is used to screen for activity against generalized tonic-clonic seizures. Certain strains of mice are genetically susceptible to seizures induced by a high-intensity auditory stimulus.

Materials:

-

Genetically sound-sensitive mice (e.g., Frings, DBA/2J)

-

Test compound (e.g., Brivaracetam) and vehicle (e.g., saline)

-

Sound-attenuating chamber equipped with a high-frequency sound source (e.g., bell, speaker)

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.

-